molecular formula C14H16N4O3S B2538982 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-47-0

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2538982
CAS No.: 941265-47-0
M. Wt: 320.37
InChI Key: IGTMTROAPJKZDH-UHFFFAOYSA-N
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Description

The compound 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide features a 1,3-oxazole core substituted with a cyano group at position 4, a dimethylamino group at position 5, and a benzene sulfonamide moiety at position 2.

Properties

IUPAC Name

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-17(2)14-12(9-15)16-13(21-14)10-5-7-11(8-6-10)22(19,20)18(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTMTROAPJKZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and dimethylamino groups play crucial roles in its reactivity and binding affinity. It can act as a cyanylation reagent, facilitating the formation of protein-polysaccharide conjugates and activating polysaccharide resins .

Comparison with Similar Compounds

Key Structural Variations

The target compound differs from analogs primarily in the substituents on the oxazole ring and sulfonamide group. Notable analogs include:

4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide (D434-0537) Substituent at oxazole position 5: Phenethylamino instead of dimethylamino. Molecular formula: C20H20N4O3S .

4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide Substituent at oxazole position 5: 4-Methoxyphenylamino. Limited data available .

N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide Sulfur-containing analog with a thioacetamide linker. Highlighted for sulfur’s role in bioactivity .

Physicochemical Properties

A comparison of D434-0537 and inferred properties of the target compound is outlined below:

Property Target Compound (Inferred) D434-0537
Molecular weight ~380 g/mol (estimated) 396.47 g/mol
logP (lipophilicity) ~2.0 (lower due to dimethylamino) 2.85
Hydrogen bond donors 0 (dimethylamino is non-donating) 1 (phenethylamino NH)
Polar surface area (Ų) ~80 (similar to D434-0537) 79.78
Solubility (logSw) Higher (lower logP) -3.566 (poor aqueous solubility)

Key Observations :

  • The phenethyl group in D434-0537 increases molecular weight and logP, favoring lipophilicity but compromising solubility .

Research Implications and Gaps

  • Optimization: Replacing dimethylamino with bulkier groups (e.g., phenethylamino) enhances logP but requires balancing solubility via polar substituents.
  • Data Limitations : The absence of explicit biological or spectral data for the target compound necessitates further experimental validation.

Biological Activity

The compound 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups including a cyano group, an oxazole ring, and a sulfonamide moiety. Its molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S with a molecular weight of approximately 304.36 g/mol. The presence of the oxazole ring and sulfonamide group is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Sulfonamides are known for their role as enzyme inhibitors. They can inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
  • Receptor Modulation : The oxazole ring may facilitate interactions with specific receptors, potentially modulating signaling pathways important for cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is particularly well-known for its antibacterial effects, suggesting that this compound may also possess similar activity against bacterial strains.

Case Studies

  • Anticancer Activity :
    A study investigated the potential of sulfonamide derivatives in inhibiting cancer cell growth. The compound was shown to induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction.
  • Neuroprotective Effects :
    Another study focused on the neuroprotective properties of related compounds, which suggested that modulation of signaling pathways could protect neuronal cells from oxidative stress and apoptosis. This indicates potential applications in neurodegenerative diseases.

Synthesis

The synthesis of 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves several steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Functional groups such as cyano and sulfonamide are introduced via nucleophilic substitutions.
  • Final Assembly : The final product is purified using techniques such as recrystallization or chromatography.

Research Findings

Recent studies have demonstrated various biological activities associated with this compound:

Activity TypeFindings
AntimicrobialExhibits significant inhibition against Gram-positive bacteria
AnticancerInduces apoptosis in multiple cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

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